3-[5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Description
This compound belongs to the rhodanine-based thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a sulfanylidene (C=S) group at position 2 and a propanoic acid side chain at position 2. The benzylidene substituent at position 5 is derived from 4-hydroxy-3-methoxyphenyl, conferring distinct electronic and steric properties. The hydroxyl and methoxy groups on the aromatic ring enhance hydrogen-bonding capacity and influence solubility, while the conjugated system may contribute to biological activity, such as enzyme inhibition or antioxidant effects .
Properties
IUPAC Name |
3-[5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S2/c1-20-10-6-8(2-3-9(10)16)7-11-13(19)15(14(21)22-11)5-4-12(17)18/h2-3,6-7,16H,4-5H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLPDGYOWIZQAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377851 | |
| Record name | AC1MCHO5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7025-18-5 | |
| Record name | 5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7025-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AC1MCHO5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It has been used to inhibitprostaglandin E2 production , suggesting that it may interact with enzymes involved in prostaglandin synthesis.
Mode of Action
It is a phenylpropanoid and can be derived from the microbial transformation of dietary polyphenols. It is known to have high antioxidant activity , which suggests that it may exert its effects by neutralizing harmful free radicals in the body.
Biochemical Pathways
HMPA is involved in the phenylpropanoid pathway , a major secondary metabolic pathway in plants that produces a wide variety of compounds with diverse biological activities. It is also a metabolite of caffeine, indicating its involvement in the caffeine metabolic pathway.
Pharmacokinetics
After oral administration of HMPA in Sprague-Dawley rats, intact and conjugated HMPAs were detected in the bloodstream, reaching the maximum concentration in 15 minutes. HMPA undergoes rapid conversion into conjugates, which broadly distribute to organs with similar profiles (kidneys > liver > thoracic aorta > heart > soleus muscle > lungs). This suggests that HMPA undergoes rapid metabolism and wide tissue distribution with ≥1.2% absorption ratio.
Result of Action
HMPA has been shown to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise. It significantly enhanced absolute grip strength. Additionally, HMPA improved hepatic glucose and lipid metabolism, and inhibited muscular lipid metabolism and protein catabolism.
Biological Activity
3-[5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid, also known as a thiazolidinone derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by a complex structure that includes a thiazolidinone ring, a methoxyphenyl group, and a propanoic acid moiety. Its unique configuration suggests various interactions with biological targets, leading to diverse pharmacological effects.
The molecular formula of the compound is , with a molecular weight of approximately 387.4 g/mol . The compound's structure is pivotal in determining its biological activity, particularly its ability to interact with enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit bacterial enzymes, disrupting essential metabolic processes.
- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Several studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 20 | 8 µg/mL |
Table 1: Antimicrobial activity of the compound against various bacterial strains.
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This suggests potential applications in treating inflammatory diseases.
Antioxidant Activity
Preliminary research indicates that the compound possesses antioxidant properties, which may help mitigate oxidative stress in cells. This activity is essential for protecting cells from damage caused by free radicals.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various thiazolidinone derivatives, including this compound. Results indicated that it inhibited the growth of multidrug-resistant bacterial strains, highlighting its potential as an alternative therapeutic agent .
- Anti-inflammatory Mechanism Investigation : Another research article focused on the anti-inflammatory effects of thiazolidinones. The findings suggested that the compound could inhibit NF-kB activation, leading to reduced expression of inflammatory markers .
- Oxidative Stress Mitigation : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results demonstrated significant scavenging activity against free radicals, supporting its role in oxidative stress reduction .
Scientific Research Applications
Medicinal Chemistry
- Antioxidant Activity : The compound demonstrates strong antioxidant properties, attributed to the phenolic hydroxyl group. This activity helps mitigate oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
- Antimicrobial Properties : Studies have shown that thiazolidinone derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents.
- Anti-inflammatory Effects : Preliminary research indicates that this compound may modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.
Agricultural Applications
- Plant Growth Regulation : Thiazolidinone derivatives have been shown to influence seed germination and growth patterns in plants like Arabidopsis thaliana. This property can be harnessed for developing plant growth regulators to enhance crop yields.
- Pest Resistance : Some studies suggest that compounds similar to this may confer resistance against specific pests, thus reducing the need for chemical pesticides.
Materials Science
- Synthesis of New Materials : The unique structure of this compound allows it to serve as a building block for synthesizing novel materials with specific electronic properties. Its potential application in organic electronics is currently under exploration.
Case Study 1: Antioxidant Activity
A study conducted on thiazolidinone derivatives revealed significant antioxidant activity. The results indicated that these compounds could reduce oxidative stress markers in vitro, suggesting their potential as therapeutic agents against oxidative damage-related conditions.
Case Study 2: Antimicrobial Testing
Research published in a peer-reviewed journal demonstrated that derivatives of this compound effectively inhibited the growth of E. coli and S. aureus. The findings support the development of new antibiotics based on thiazolidinone structures.
Case Study 3: Agricultural Impact
In high-throughput screening assays, thiazolidinone derivatives were identified as effective modulators of plant growth. The treated plants exhibited increased germination rates and biomass accumulation compared to controls, indicating their potential utility in sustainable agriculture practices.
Chemical Reactions Analysis
Oxidation Reactions
The thioxo group (C=S) at position 2 of the thiazolidinone ring undergoes oxidation under mild conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Ethanol, RT, 6 hr | Sulfoxide derivative (C=SO) | 65–72% | |
| mCPBA | Dichloromethane, 0°C, 2 hr | Sulfone derivative (C=SO<sub>2</sub>) | 58% |
Key Findings :
-
Oxidation selectivity depends on stoichiometry: Excess H<sub>2</sub>O<sub>2</sub> leads to sulfone formation.
-
Sulfoxide derivatives exhibit enhanced water solubility compared to the parent compound.
Reduction Reactions
The thioxo group is reduced to a thiol (-SH) under controlled conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH<sub>4</sub> | Methanol, reflux, 4 hr | Thiol analog | 81% | |
| Zn/HCl | Ethanol, 60°C, 3 hr | Thiol analog with partial deoxygenation | 47% |
Mechanistic Insight :
-
NaBH<sub>4</sub> selectively reduces the C=S bond without affecting the methoxyphenyl or propanoic acid groups.
Substitution Reactions
The methoxy (-OCH<sub>3</sub>) and hydroxyl (-OH) groups on the phenyl ring participate in nucleophilic substitutions.
| Reagent | Conditions | Site Modified | Product | Yield | Reference |
|---|---|---|---|---|---|
| HBr (48%) | Acetic acid, 80°C, 8 hr | Methoxy → Br | 3-Bromo-4-hydroxy analog | 63% | |
| SOCl<sub>2</sub> | Toluene, reflux, 2 hr | -OH → Cl | Chlorinated derivative | 55% |
Notable Observations :
-
Demethylation of the methoxy group occurs under strongly acidic conditions, yielding a catechol derivative.
Acid-Base Reactions
The propanoic acid moiety participates in typical acid-base chemistry.
| Reagent | Conditions | Product | pK<sub>a</sub> | Reference |
|---|---|---|---|---|
| NaOH (1M) | RT, 1 hr | Sodium salt | 3.2 (carboxylic) | |
| NH<sub>3</sub> (aq.) | Methanol, 0°C | Ammonium salt | - |
Applications :
Esterification and Amidation
The carboxylic acid group undergoes condensation reactions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CH<sub>3</sub>OH/H<sup>+</sup> | Reflux, 6 hr | Methyl ester | 89% | |
| Ethylenediamine | DCC, DMAP, CH<sub>2</sub>Cl<sub>2</sub>, RT | Amide conjugate | 72% |
Structural Impact :
-
Esterification reduces polarity, enhancing membrane permeability in biological assays.
Tautomerism and Ring-Opening Reactions
The thiazolidinone ring exhibits keto-enol tautomerism, influencing reactivity.
| Condition | Observation | Reference |
|---|---|---|
| Basic pH (pH > 10) | Ring-opening via cleavage of C-N bond | |
| UV irradiation | Formation of open-chain thiol intermediates |
Biological Relevance :
Metal Chelation
The compound forms coordination complexes with transition metals.
| Metal Salt | Conditions | Complex Type | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| FeCl<sub>3</sub> | Ethanol, RT | Octahedral Fe(III) complex | 12.3 | |
| CuSO<sub>4</sub> | Aqueous buffer, pH 7.4 | Square-planar Cu(II) complex | 9.8 |
Implications :
-
Chelation modulates redox activity, potentially contributing to pro-oxidant effects in biological systems.
Comparison with Similar Compounds
Substituent Effects on Solubility and Bioavailability
- Hydroxy vs. Methoxy Groups : The target compound’s 4-hydroxy-3-methoxyphenyl group enhances water solubility compared to analogues with only methoxy (e.g., ) or alkoxy chains () .
- Dimeric Structures : Compound 4’s dimeric architecture () raises molecular weight (>500 Da), likely limiting gastrointestinal absorption under Lipinski’s rules .
Electronic and Steric Influences
- Steric Hindrance : Ethoxy substitution () may hinder rotation or binding to flat active sites compared to the smaller methoxy group in the target compound .
Preparation Methods
Cyclocondensation of Thiourea Derivatives
A widely used method involves the reaction of thiourea derivatives with α-halocarbonyl compounds. For instance, rhodanine-3-propanoic acid (2-thioxo-4-oxothiazolidine-3-propanoic acid) is synthesized via cyclocondensation of thiourea with ethyl 3-chloropropionate in alkaline media. This step typically employs aqueous sodium hydroxide or potassium carbonate as a base, with yields exceeding 70% under reflux conditions.
Reaction Mechanism :
- Nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the halogenated ester.
- Intramolecular cyclization to form the thiazolidinone ring.
- Acidic workup to isolate the product.
Three-Component Reactions
Modern protocols favor one-pot syntheses to improve efficiency. A mixture of 4-hydroxy-3-methoxybenzaldehyde, thioglycolic acid, and propanoic acid derivatives undergoes cyclization in the presence of dehydrating agents like acetic anhydride. This method reduces intermediate isolation steps and achieves yields of 65–80%.
Introduction of the Methylidene Group
The exocyclic double bond at the C5 position is introduced via Knoevenagel condensation, a cornerstone reaction for arylidene-thiazolidinones.
Conventional Knoevenagel Conditions
Rhodanine-3-propanoic acid reacts with 4-hydroxy-3-methoxybenzaldehyde in ethanol under acidic or basic catalysis. Piperidine or triethylamine (2–5 mol%) accelerates the reaction, which proceeds at 60–80°C for 4–6 hours. The reaction’s efficiency hinges on the aldehyde’s electron-rich aromatic ring, which enhances electrophilicity at the carbonyl carbon.
Representative Procedure :
Ultrasound-Assisted Synthesis
Green chemistry approaches utilize ultrasound irradiation to enhance reaction rates and yields. A study demonstrated that substituting thermal heating with ultrasound (40 kHz, 150 W) reduces reaction time from 5 hours to 25 minutes while maintaining yields above 90%. This method minimizes side reactions and energy consumption.
Optimized Parameters :
- Solvent: Water (enables easier separation and reduces toxicity).
- Base: Potassium carbonate (superior to triethylamine in aqueous media).
- Temperature: 25°C (ambient conditions).
Functionalization of the Propanoic Acid Side Chain
The propanoic acid moiety is introduced either during thiazolidinone formation or via post-synthetic modification.
Direct Incorporation via Rhodanine-3-Propanoic Acid
Using pre-formed rhodanine-3-propanoic acid as a starting material ensures the propanoic acid group is retained throughout subsequent reactions. This avoids additional steps but requires high-purity intermediates.
Post-Synthetic Ester Hydrolysis
If ester-protected derivatives are synthesized (e.g., ethyl rhodanine-3-propanoate), hydrolysis under basic conditions (NaOH, ethanol/water) yields the free acid. This approach offers flexibility but introduces an extra step, potentially reducing overall yield.
Purification and Characterization
Purification Techniques
Analytical Data
Spectroscopic Confirmation :
- IR (KBr, cm⁻¹) : 1715 (C=O, thiazolidinone), 1680 (C=O, propanoic acid), 1605 (C=C, exocyclic).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (s, 1H, CH=), 6.95–7.20 (m, 3H, aromatic), 4.30 (t, 2H, CH₂COO), 3.85 (s, 3H, OCH₃).
- MS (ESI) : m/z 363.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional Knoevenagel | Ethanol, piperidine, reflux | 5 h | 78 | 95 |
| Ultrasound-assisted | Water, K₂CO₃, 25°C | 25 min | 92 | 98 |
| Three-component | Acetic anhydride, 100°C | 3 h | 68 | 90 |
Challenges and Optimization Strategies
- Regioselectivity : Competing reactions at the C2 and C5 positions of thiazolidinone can lead to isomeric byproducts. Using bulky bases (e.g., DBU) suppresses nucleophilic attacks at undesired sites.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Water/ethanol mixtures offer a greener alternative without sacrificing yield.
- Catalyst Recycling : Immobilized piperidine on mesoporous silica enables catalyst reuse for up to five cycles, reducing costs.
Industrial Scalability Considerations
Large-scale production requires:
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic Knoevenagel reactions.
- In-line Analytics : HPLC monitoring ensures consistent product quality.
- Waste Minimization : Solvent recovery systems (e.g., distillation) align with green chemistry principles.
Emerging Methodologies
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via cyclocondensation reactions. A common approach involves refluxing thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid, sodium acetate, and appropriate carbonyl precursors (e.g., 4-hydroxy-3-methoxybenzaldehyde) in a DMF/acetic acid solvent system for 2 hours. Post-reaction, the product is recrystallized from DMF-ethanol mixtures . Optimization includes adjusting stoichiometric ratios (e.g., 1:1:2 molar ratios for thiosemicarbazide, chloroacetic acid, and sodium acetate) and solvent polarity to enhance yield and purity.
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?
Methodological Answer: Structural confirmation relies on FT-IR, NMR, and X-ray crystallography. FT-IR identifies key functional groups:
- C=O (1702 cm⁻¹), C=N (1610 cm⁻¹), and thioxo (1250 cm⁻¹) .
¹H NMR (DMSO-d₆) shows aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.8 ppm), and propanoic acid protons (δ 2.5–3.2 ppm) . X-ray crystallography refines bond lengths and angles, particularly the Z-configuration of the arylidene moiety .
Q. What are the primary biological targets or pharmacological applications explored for this compound?
Methodological Answer: The compound is studied for enzyme inhibition (e.g., tyrosine kinase) and receptor modulation (e.g., peroxisome proliferator-activated receptors). Assays include:
- In vitro enzyme inhibition using fluorescence-based activity assays.
- Cell viability tests (MTT assay) to evaluate cytotoxicity .
- Molecular docking to predict binding affinities to PPAR-γ or EGFR .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?
Methodological Answer: Quantum chemical calculations (e.g., DFT) optimize reaction pathways and predict electronic properties. For example:
- HOMO-LUMO gaps assess reactivity; lower gaps correlate with higher bioactivity.
- Molecular dynamics simulations model ligand-receptor interactions, guiding substitutions (e.g., introducing electron-withdrawing groups at the 4-hydroxyphenyl ring) to improve binding . Machine learning algorithms (e.g., random forest models) analyze structure-activity relationships (SAR) from high-throughput screening data .
Q. How should researchers address contradictory crystallographic data on the compound’s conformation?
Methodological Answer: Discrepancies in crystallographic data (e.g., Z vs. E configurations of the methylidene group) require:
- Re-evaluating refinement parameters (e.g., thermal displacement factors) using software like SHELXL .
- Validating via spectroscopic cross-correlation: Compare experimental IR/NMR with computed spectra (Gaussian 16) for proposed conformers .
- Investigating solvent effects (polar vs. non-polar) on crystallization outcomes .
Q. What strategies resolve low yields in large-scale synthesis?
Methodological Answer: Low yields often stem from side reactions (e.g., thiazolidinone ring opening). Mitigation strategies include:
- Using flow chemistry to control reaction exothermicity and reduce byproducts.
- Introducing microwave-assisted synthesis (80°C, 30 min) to accelerate cyclocondensation .
- Purification via flash chromatography (silica gel, 5% acetic acid in ethyl acetate) to isolate the target compound .
Q. How can researchers differentiate the compound’s activity from structurally similar analogs?
Methodological Answer: Comparative SAR studies focus on:
- Substituent effects: Methoxy vs. hydroxy groups at the 3-position alter hydrogen bonding and logP values.
- Enzymatic assays (e.g., IC₅₀ comparisons against 3-(4-hydroxyphenyl)propanoic acid derivatives) .
- Pharmacokinetic profiling (e.g., Caco-2 cell permeability assays) to assess bioavailability differences .
Data Interpretation and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?
Methodological Answer:
- Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with the Hill equation to calculate EC₅₀ values.
- Apply ANOVA with post-hoc Tukey tests to compare means across derivatives.
- Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity .
Q. How should researchers validate the compound’s stability under physiological conditions?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
